molecular formula C20H20ClN3O4S2 B2789215 2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897478-17-0

2-((4-Chlorophenyl)sulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

カタログ番号: B2789215
CAS番号: 897478-17-0
分子量: 465.97
InChIキー: IQZLPMALJLUKGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a central ethanone scaffold linked to a 4-chlorophenylsulfonyl group and a piperazine moiety substituted with a 4-methoxybenzo[d]thiazol-2-yl group. The methoxy substituent may improve solubility and modulate electronic effects. Such compounds are primarily investigated for antiproliferative and anticancer activities, as seen in related derivatives .

特性

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-28-16-3-2-4-17-19(16)22-20(29-17)24-11-9-23(10-12-24)18(25)13-30(26,27)15-7-5-14(21)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLPMALJLUKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the sulfonyl, piperazine, or heterocyclic moieties. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) Reference
Target Compound R1: 4-Cl-C6H4-SO2; R2: 4-MeO-benzothiazol-2-yl ~550 (estimated) N/A Not reported N/A
2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol R1: 4-Cl-C6H4-SO2; R2: Phenol-benzothiazol 488.0 N/A 1H-NMR (DMSO-d6): δ 8.25 (s, 1H, thiazole H)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) R1: 4-MeO-C6H4-SO2; R2: Phenyl-tetrazole 520.1 131–134 ESI-HRMS: m/z 520.10640 [M+H]+
1-(4-((4-Trifluoromethylphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7o) R1: CF3-C6H4-SO2; R2: 4-NO2-C6H4-tetrazole 558.08 154–156 1H-NMR (CDCl3): δ 8.35 (d, 2H, Ar-H)
5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone R1: Benzothiazol-2-yl; R2: Benzothiazol-thiomethyl 507.10 N/A 1H-NMR: δ 7.85 (d, 2H, Ar-H); EI-MS: m/z 507.10

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) exhibit higher melting points (154–177°C) compared to methoxy or benzothiazol derivatives (123–137°C), likely due to enhanced crystallinity and intermolecular interactions .
  • Molecular Weight and Solubility: The target compound’s estimated molecular weight (~550 g/mol) is comparable to derivatives like 7o (558 g/mol), but the 4-methoxy group may improve solubility relative to nitro or trifluoromethyl analogs .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility and reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity yields (>90%) .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

Basic Research Question

TechniquePurposeKey InsightsReferences
1H/13C NMR Confirm connectivity of piperazine, sulfonyl, and benzothiazole groupsDistinct peaks for methoxy (δ 3.8–4.0 ppm) and sulfonyl (δ 7.5–8.0 ppm) .
HPLC-MS Assess purity and molecular weight[M+H]+ ion at m/z 476.2 confirms molecular formula .
X-ray Crystallography Resolve stereochemistry and bond anglesC-S bond length (~1.76 Å) validates sulfonyl group .

Q. Advanced Application :

  • HSQC/HMBC NMR : Resolve ambiguities in heterocyclic ring substitution patterns by correlating proton and carbon shifts .
  • FT-IR : Confirm sulfonyl (1150–1300 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups .

How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?

Advanced Research Question
Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT2A, dopamine D2) based on the piperazine moiety’s affinity for GPCRs .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. Validation :

  • In Vitro Binding Assays : Compare docking scores with radioligand displacement results (e.g., Ki values) .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Asp3.32 in 5-HT2A) via site-directed mutagenesis .

What strategies address contradictory data in pharmacological assays involving this compound?

Advanced Research Question
Common Contradictions :

  • Varied IC50 Values : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. MAO-A).

Q. Resolution Strategies :

Dose-Response Curves : Perform 8-point dilution series to ensure accurate IC50 calculation .

Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .

Structural Analogs : Compare activity of derivatives to identify critical pharmacophores .

What are the key considerations in designing experiments to study the metabolic stability of this compound?

Advanced Research Question
Experimental Design :

In Vitro Models :

  • Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated degradation (t1/2 calculation) .
  • LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., demethylated or sulfoxide derivatives) .

Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to block oxidative metabolism .

Q. Data Interpretation :

  • High Clearance : If t1/2 < 30 min, consider prodrug strategies or formulation enhancements (e.g., nanoencapsulation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。